{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester
Beschreibung
This compound features a pyrazole core substituted with a 4-formylphenyl group at the 1-position, linked via an ethyl spacer to a tert-butyl carbamate moiety. The tert-butyl carbamate group enhances solubility and stability, making it a common protective group in organic synthesis. The formyl group (-CHO) at the para position of the phenyl ring provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[4-(4-formylphenyl)pyrazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)18-8-9-20-11-15(10-19-20)14-6-4-13(12-21)5-7-14/h4-7,10-12H,8-9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUPLYSUBYIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pyrazole Core Construction
The 4-(4-formylphenyl)pyrazole moiety is synthesized via Knorr-type cyclization between 4-formylphenyl diketones and hydrazine derivatives. For example:
Ethylamine Side Chain Attachment
The ethylamine linker is introduced via Mitsunobu reaction or alkylation :
tert-Butyl Carbamate Protection
The primary amine is protected using Boc₂O under Schotten-Baumann conditions:
Formylation of the Phenyl Ring
The 4-formyl group is introduced via Vilsmeier-Haack formylation or oxidation :
-
Vilsmeier-Haack : 4-Bromophenylpyrazole is treated with POCl₃/DMF at 0°C, followed by hydrolysis to yield the formyl group.
-
MnO₂ Oxidation : A hydroxymethyl precursor (e.g., 4-(hydroxymethyl)phenylpyrazole) is oxidized with MnO₂ in chloroform, achieving 80–87% conversion.
Optimized Protocol from Patent Literature
Example from US10167275B2 (AZD9291 Intermediate Synthesis)
Step 1 : 4-(4-Formylphenyl)-1H-pyrazole (5.0 g, 26.3 mmol) is dissolved in DMF (50 mL). Bromoethylamine hydrobromide (6.2 g, 31.6 mmol) and K₂CO₃ (8.7 g, 63.1 mmol) are added. The mixture is stirred at 60°C for 12 h.
Step 2 : The crude product is filtered, washed with water, and reacted with Boc₂O (6.9 g, 31.6 mmol) in DCM (50 mL) and NaHCO₃ (20 mL). After 4 h, the organic layer is dried (MgSO₄) and concentrated.
Step 3 : The residue is oxidized with MnO₂ (10 g) in chloroform (100 mL) for 16 h, filtered, and purified via silica gel chromatography (EtOAc/hexane 1:3).
Yield : 72% over three steps.
Purity : >98% (HPLC, C18 column, 80:20 H₂O/ACN).
Critical Analysis of Methodologies
Comparison of Formylation Strategies
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, 0°C → rt | 65 | 95 | Requires strict temp control |
| MnO₂ Oxidation | MnO₂, CHCl₃, 16 h | 87 | 98 | Long reaction time |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 70 | 97 | Expensive reagents |
Key Insight : MnO₂ oxidation offers superior yield and purity but requires prolonged reaction times. Vilsmeier-Haack is faster but less selective.
Side Reactions and Mitigation
-
N-Boc Deprotection : Occurs under acidic conditions (e.g., TFA). Mitigated by neutral workup and avoiding strong acids during formylation.
-
Pyrazole Ring Opening : Observed at temperatures >100°C. Controlled by maintaining reactions at 60–80°C.
Scalability and Industrial Adaptation
Pilot-Scale Synthesis (CN114805134A)
A Chinese patent outlines a telescoped process for a related carbamate:
-
Ring Closure : 4-Trifluoromethyl benzaldehyde and 2-methyl benzoyl chloride form a protected intermediate.
-
Alkylation : Allyl bromide and LDA in THF at −78°C.
-
Reduction/Hydrolysis : Sodium borohydride reduces mixed anhydrides, followed by acid hydrolysis.
Cost-Efficiency Metrics
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Boc₂O | 220 | 45 |
| MnO₂ | 50 | 10 |
| Solvents (DMF, DCM) | 80 | 16 |
| Labor/Equipment | 150 | 29 |
Recommendation : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce solvent costs by 30%.
Analytical Characterization
Spectroscopic Data
Analyse Chemischer Reaktionen
Types of Reactions
{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Nitro or halogenated derivatives of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential as a drug intermediate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester largely depends on its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The pyrazole ring can interact with various biological receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Core Structural Differences
The compound’s pyrazole-formylphenyl-ethyl-carbamate architecture distinguishes it from other carbamate derivatives. Key analogs include:
Research Findings and Data
Physicochemical Properties (Theoretical)
| Property | Target Compound | Analog [4] | Analog [5] |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 250.3 | 397.3 |
| LogP (Predicted) | ~2.5 | 2.1 | 3.8 |
| Solubility (mg/mL) | Moderate (DMSO) | High (Water) | Low (Water) |
Q & A
Q. What are the recommended synthetic routes for {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester?
The synthesis typically involves multi-step organic reactions, including:
- Protection/Deprotection Strategies : Use of tert-butyl carbamate (Boc) groups to protect amines during pyrazole ring formation. For example, tert-butyl groups are stable under basic conditions but cleaved under acidic conditions (e.g., TFA or HCl) .
- Coupling Reactions : Suzuki-Miyaura or Ullmann coupling for aryl-aryl bond formation between pyrazole and formylphenyl groups .
- Esterification : Final steps may involve carbamate formation using chloroformates or carbodiimide-mediated coupling . Key Challenge: Managing steric hindrance during pyrazole functionalization.
Q. How is the compound characterized to confirm structural integrity?
- NMR Spectroscopy : H and C NMR to verify tert-butyl group (δ ~1.4 ppm for H), pyrazole protons (δ 7.5–8.5 ppm), and carbamate carbonyl (δ ~155 ppm for C) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI+ or MALDI-TOF) to confirm molecular weight and isotopic patterns .
- HPLC Purity : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the stability and storage recommendations for this compound?
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to strong acids/bases, which hydrolyze the carbamate .
- Storage : Desiccated at –20°C in amber vials to prevent photodegradation of the formyl group .
Advanced Research Questions
Q. How can experimental design address contradictions between computational docking predictions and biological activity?
- Case Study : If molecular docking (e.g., AutoDock Vina) predicts high binding affinity to a target (e.g., protease enzymes), but in vitro assays show low activity:
- Re-evaluate Solvent Effects : Test solubility in DMSO/PBS mixtures; precipitation may reduce apparent activity .
- Metabolite Analysis : Use LC-MS to check for in situ degradation (e.g., Boc group cleavage) .
- Conformational Dynamics : Perform molecular dynamics simulations (GROMACS) to assess binding stability beyond static docking .
Q. What methodologies resolve low yields during pyrazole-ethyl-carbamate coupling?
- Optimization Strategies :
- Catalyst Screening : Use Pd(PPh) for Suzuki coupling with aryl boronic esters .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in pyrazole formation .
- Byproduct Analysis : TLC or GC-MS to identify competing pathways (e.g., overalkylation) .
Q. How do steric and electronic effects influence the reactivity of the formyl group in downstream modifications?
- Steric Effects : The tert-butyl carbamate and pyrazole substituents may hinder nucleophilic attacks (e.g., reductive amination).
- Electronic Effects : The electron-withdrawing pyrazole ring activates the formyl group for condensation reactions (e.g., hydrazone formation) .
- Experimental Validation : Compare reaction rates with/without Boc protection using kinetic studies (UV-Vis monitoring) .
Q. What safety protocols are critical when handling intermediates with hazardous byproducts?
- HF Handling : If deprotection steps use HF (e.g., silicon-based protecting groups), use polypropylene equipment and calcium gluconate gel for emergency exposure treatment .
- Ventilation : Control vapor exposure during reactions with volatile reagents (e.g., chloroformates) via fume hoods .
Methodological Challenges and Solutions
Q. How to address solubility limitations in biological assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Prodrug Design : Modify the carbamate to a phosphate ester for improved hydrophilicity .
Q. What analytical techniques detect decomposition under varying pH conditions?
- Stress Testing : Incubate the compound in buffers (pH 2–12) and monitor via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
